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Introduction: Unveiling a Versatile Scaffold

2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is a halogenated derivative
of salicylic acid. While salicylic acid itself is renowned for its therapeutic properties, the
introduction of an iodine atom onto the aromatic ring at the C4 position dramatically alters its
physicochemical and reactive profile. This modification transforms the molecule from a simple
anti-inflammatory agent into a highly versatile and valuable building block for organic synthesis
and medicinal chemistry.

The presence of three key functional groups—a carboxylic acid, a phenolic hydroxyl, and an
aryl iodide—within a compact structure provides multiple handles for chemical modification. For
drug development professionals, this molecule represents a strategic starting point for creating
diverse compound libraries. The aryl iodide is particularly significant as it serves as a reactive
site for modern cross-coupling reactions, enabling the facile introduction of a wide array of
molecular fragments. This guide provides a comprehensive overview of the core physical and
chemical properties of 2-Hydroxy-4-iodobenzoic acid, offering field-proven insights and
detailed protocols for its characterization and utilization.
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Part 1: Core Physicochemical and Computational
Properties

A thorough understanding of the fundamental properties of a compound is the bedrock of its
application in research and development. The data presented below, compiled from
authoritative chemical databases, provides a quantitative profile of 2-Hydroxy-4-iodobenzoic

acid.
Property Value Source(s)
CAS Number 16870-28-3
Molecular Formula C7HslOs3
Molecular Weight 264.02 g/mol
Appearance Off-white to white powder
Melting Point 229-234 °C
pKa (Predicted) 2.70+£0.10 N/A
LogP (Computed) 3.3 N/A
InChi Key UQOZVZTUIJNRMBV-
UHFFFAOYSA-N
SMILES OC(=0)clccc(l)ecclO

Causality Insight: The relatively high melting point compared to its non-iodinated parent,
salicylic acid (159 °C), is attributable to both the increased molecular weight and the potential
for stronger intermolecular interactions, including halogen bonding, facilitated by the iodine
atom. The predicted pKa suggests it is a stronger acid than benzoic acid (pKa = 4.2), a
characteristic feature of salicylic acid derivatives due to intramolecular hydrogen bonding that
stabilizes the carboxylate anion.

Part 2: Spectroscopic and Analytical
Characterization
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Structural confirmation is a non-negotiable step in chemical synthesis. While specific spectra

for this compound are not widely published, its structure allows for a confident prediction of its
spectral features. The following sections describe the expected spectroscopic signatures and

provide a standardized workflow for their acquisition.

Predicted Spectroscopic Signhatures

e 1H NMR (Proton NMR): In a suitable deuterated solvent like DMSO-ds, the spectrum is
expected to show three distinct signals in the aromatic region (approx. 6.8-8.0 ppm). The
proton ortho to the hydroxyl group (C3-H) would likely appear as a doublet, the proton ortho
to the iodine (C5-H) as a doublet of doublets, and the proton meta to both the hydroxyl and
carboxyl groups (C6-H) as a doublet. Additionally, two broad singlets corresponding to the
acidic protons of the carboxylic acid (>12 ppm) and the phenol (~10 ppm) would be present;
these are typically exchangeable with D20.

e 13C NMR (Carbon NMR): The spectrum should display seven distinct signals. The carboxyl
carbon will be the most downfield signal (=170 ppm). The carbon bearing the iodine (C4) will
be significantly shielded compared to an unsubstituted carbon (=90-100 ppm), which is a
characteristic effect of iodine. The remaining four aromatic carbons will appear in the typical
aromatic region (110-160 ppm), with the carbon attached to the hydroxyl group (C2) being
the most downfield among them.

IR (Infrared) Spectroscopy: The IR spectrum provides clear evidence of the key functional
groups. Expected characteristic absorption bands include:

[e]

A very broad O-H stretch from the carboxylic acid, typically centered around 3000 cm~1.

o

A sharper O-H stretch from the phenolic group around 3200-3400 cm™1.

[¢]

A strong C=0 (carbonyl) stretch from the carboxylic acid, expected around 1650-1680
cm~1, slightly lower than usual due to conjugation and intramolecular hydrogen bonding.

[¢]

C=C stretching bands in the aromatic region (=1450-1600 cm™1).

[¢]

A C-I stretching vibration, which is expected in the far-IR region (below 600 cm~1).
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e Mass Spectrometry (MS): Using an ionization technique like Electrospray lonization (ESI),
the mass spectrum in negative ion mode would show a prominent peak for the deprotonated
molecule [M-H]~ at an m/z of approximately 262.9. The high-resolution mass would confirm
the elemental composition. The isotopic pattern would clearly show the presence of one

iodine atom.

Workflow for Analytical Characterization

The following diagram outlines a self-validating workflow for the comprehensive structural
elucidation and purity assessment of 2-Hydroxy-4-iodobenzoic acid.
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Workflow for compound validation.

Part 3: Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
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A direct and regioselective synthesis of 2-Hydroxy-4-iodobenzoic acid can be achieved via
the electrophilic iodination of salicylic acid. The hydroxyl (-OH) and carboxylic acid (-COOH)
groups are both ortho-, para-directing. The hydroxyl group is a much stronger activating group
than the carboxyl group. Therefore, substitution is directed primarily by the -OH group to the
positions ortho (C3, C5) and para (C5) to it. Steric hindrance from the adjacent -COOH group
disfavors substitution at the C3 position. The C5 position is electronically favored, but the C4
position (para to the hydroxyl) is also highly activated, and iodination can occur there. Precise
control of reagents and conditions is key to achieving the desired 4-iodo isomer. A common and
effective method involves using an iodine source in the presence of an oxidizing agent.[1][2]

Proposed synthesis of 2-Hydroxy-4-iodobenzoic acid.

Causality Insight: The choice of an oxidizing agent like sodium periodate (NalOa) in acidic
medium is crucial. It generates an electrophilic iodine species (I*) in situ, which is required for
the electrophilic aromatic substitution to proceed on the activated benzene ring of salicylic acid.

[2]

Core Chemical Reactivity

The true utility of 2-Hydroxy-4-iodobenzoic acid in drug development stems from its
predictable and versatile reactivity.

o Carboxylic Acid Reactions: It can undergo standard esterification, amide bond formation
(e.g., via EDC/HOBt coupling), and reduction to the corresponding alcohol. These reactions
are fundamental for creating prodrugs or modifying solubility and pharmacokinetic properties.

» Phenolic Hydroxyl Reactions: The hydroxyl group can be alkylated to form ethers or acylated
to form esters, providing another avenue for structural modification and modulation of
biological activity.

e Aryl lodide Reactions (The Synthetic Powerhouse): The carbon-iodine bond is the most
valuable reactive site for building molecular complexity. It is an excellent substrate for a
variety of palladium-catalyzed cross-coupling reactions.[3][4]

o Suzuki-Miyaura Coupling: Reaction with boronic acids or esters introduces new aryl,
heteroaryl, or alkyl groups.[4][5] This is one of the most widely used C-C bond-forming
reactions in drug discovery.
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o Heck Coupling: Reaction with alkenes to form substituted styrenes.
o Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

o Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 2-Hydroxy-4-
iodobenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b103322#physical-and-chemical-properties-of-2-
hydroxy-4-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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